molecular formula C11H13F2N B13173501 N-[(3,3-Difluorocyclobutyl)methyl]aniline

N-[(3,3-Difluorocyclobutyl)methyl]aniline

Cat. No.: B13173501
M. Wt: 197.22 g/mol
InChI Key: XGDWPCZQLXBFFK-UHFFFAOYSA-N
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Description

N-[(3,3-Difluorocyclobutyl)methyl]aniline is an organic compound with the molecular formula C₁₁H₁₃F₂N It is characterized by the presence of a difluorocyclobutyl group attached to a methyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-Difluorocyclobutyl)methyl]aniline typically involves the reaction of aniline with a difluorocyclobutylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,3-Difluorocyclobutyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

N-[(3,3-Difluorocyclobutyl)methyl]aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,3-Difluorocyclobutyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

    N-Phenylaniline: An aniline derivative with a phenyl group attached to the nitrogen atom.

    N-(Cyclobutylmethyl)aniline: An aniline derivative with a cyclobutylmethyl group attached to the nitrogen atom.

Uniqueness

N-[(3,3-Difluorocyclobutyl)methyl]aniline is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

N-[(3,3-difluorocyclobutyl)methyl]aniline

InChI

InChI=1S/C11H13F2N/c12-11(13)6-9(7-11)8-14-10-4-2-1-3-5-10/h1-5,9,14H,6-8H2

InChI Key

XGDWPCZQLXBFFK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CNC2=CC=CC=C2

Origin of Product

United States

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